2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894563-43-0
VCID: VC5149843
InChI: InChI=1S/C27H26FN3O5/c1-34-20-10-8-17-12-18(15-29-19-9-11-24(35-2)25(13-19)36-3)27(33)31(23(17)14-20)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32)
SMILES: COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC
Molecular Formula: C27H26FN3O5
Molecular Weight: 491.519

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide

CAS No.: 894563-43-0

Cat. No.: VC5149843

Molecular Formula: C27H26FN3O5

Molecular Weight: 491.519

* For research use only. Not for human or veterinary use.

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide - 894563-43-0

Specification

CAS No. 894563-43-0
Molecular Formula C27H26FN3O5
Molecular Weight 491.519
IUPAC Name 2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C27H26FN3O5/c1-34-20-10-8-17-12-18(15-29-19-9-11-24(35-2)25(13-19)36-3)27(33)31(23(17)14-20)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Standard InChI Key HWIINWPSLDCUNP-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide (CAS: 894563-43-0) is a synthetic organic compound with the molecular formula C27H26FN3O5 and a molecular weight of 491.519 g/mol. Its IUPAC name delineates the quinoline backbone substituted at the 1-position with an acetamide group linked to a 2-fluorophenyl moiety and at the 3-position with a [(3,4-dimethoxyphenyl)amino]methyl side chain.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC27H26FN3O5
Molecular Weight491.519 g/mol
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC
InChI KeyHWIINWPSLDCUNP-UHFFFAOYSA-N

The compound’s solubility and stability data remain unreported in the literature, though its structural features suggest moderate polarity, likely requiring polar aprotic solvents for dissolution.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this quinoline derivative involves multi-step organic reactions, typical of substituted acetamide-quinoline hybrids. A proposed route includes:

  • Quinoline Core Formation: Cyclization of substituted anilines with β-keto esters under acidic conditions to yield the 1,2-dihydroquinolin-2-one scaffold.

  • Mannich Reaction: Introduction of the [(3,4-dimethoxyphenyl)amino]methyl group at the 3-position via a Mannich base reaction, utilizing formaldehyde and 3,4-dimethoxyaniline .

  • Acetamide Coupling: Reaction of the quinoline intermediate with 2-fluorophenylacetic acid chloride in the presence of a base to form the final acetamide.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsPurpose
1H2SO4, 110°C, 12hCyclization to form quinoline core
2Formaldehyde, 3,4-dimethoxyaniline, EtOHMannich reaction for side chain
32-Fluorophenylacetyl chloride, K2CO3Acetamide formation

Structural Confirmation

Structural validation relies on spectroscopic techniques:

  • NMR Spectroscopy: 1H NMR would reveal peaks for the methoxy groups (δ 3.7–4.0 ppm), fluorophenyl aromatic protons (δ 7.1–7.6 ppm), and quinoline protons (δ 6.8–8.2 ppm).

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 491.519.

Hypothesized Biological Activities

Computational Predictions

In silico docking studies of similar quinoline-acetamides suggest high affinity for kinase domains (e.g., EGFR and VEGFR2), implicating potential tyrosine kinase inhibition . The fluorophenyl group may enhance binding via hydrophobic interactions, while the methoxy substituents contribute to hydrogen bonding .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to its 4-fluorophenyl analog (CAS: 932358-80-0), the 2-fluorophenyl variant in this compound may exhibit:

  • Altered Bioavailability: Ortho-substitution could reduce metabolic stability due to steric hindrance of cytochrome P450 enzymes.

  • Enhanced Target Selectivity: Fluorine’s electronegativity may direct interactions with polar residues in enzyme active sites.

Table 3: Isomer Comparison

Property2-Fluorophenyl Isomer4-Fluorophenyl Isomer
LogP (Predicted)3.23.4
Hydrogen Bond Acceptors77
Rotatable Bonds88

Future Research Directions

Priority Investigations

  • ADMET Profiling: Predictive studies on absorption, distribution, and toxicity to guide in vivo testing.

  • Target Identification: High-throughput screening against cancer cell lines and microbial panels.

  • Structure-Activity Optimization: Modifying methoxy and fluorophenyl substituents to enhance potency.

Synthetic Challenges

  • Scalability: Multi-step synthesis may require optimization for industrial-scale production.

  • Purification: Chromatographic separation of positional isomers remains a hurdle.

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